molecular formula C16H34N2O4 B3431399 Hexamethylenediamine sebacate CAS No. 9008-66-6

Hexamethylenediamine sebacate

Cat. No.: B3431399
CAS No.: 9008-66-6
M. Wt: 318.45 g/mol
InChI Key: YWJUZWOHLHBWQY-UHFFFAOYSA-N
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Description

Hexamethylenediamine sebacate (HMD-S, SG-salt) is a salt formed by the reaction of hexamethylenediamine (HMD) and sebacic acid. It is characterized by a melting point of 172–173°C and is structurally composed of alternating layers of HMD and sebacic acid connected via hydrogen bonds . This compound is industrially significant, particularly in polymer chemistry, where it serves as a precursor for nylon 6-10 (polyamide 6,10) through polycondensation reactions . Its long aliphatic chain (from sebacic acid) imparts flexibility and thermal stability to the resulting polymers, making it suitable for high-performance applications like synthetic fibers and adhesives .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexamethylenediamine sebacate is synthesized through a polycondensation reaction between hexamethylenediamine and sebacic acid. The reaction typically occurs in a solvent-free environment at elevated temperatures, often around 200-250°C, to facilitate the removal of water and drive the reaction to completion. The process may involve the use of catalysts to enhance the reaction rate and improve yield.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. The process is optimized to ensure high purity and yield, often incorporating steps such as distillation and crystallization to purify the final product. The use of advanced monitoring and control systems ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Polycondensation Reaction

HDS is synthesized via a polycondensation reaction between hexamethylenediamine (HMD) and sebacic acid. This reaction occurs under solvent-free conditions at elevated temperatures (200–250°C), with water removed as a byproduct to drive the reaction forward . Catalysts such as phosphoric acid derivatives may accelerate the process, yielding high-molecular-weight polymers like nylon 6,10 (PA610) .

Key Reaction Pathway:

Hexamethylenediamine+Sebacic AcidΔHDS+H2O\text{Hexamethylenediamine} + \text{Sebacic Acid} \xrightarrow{\Delta} \text{HDS} + \text{H}_2\text{O}

Conditions:

  • Temperature: 200–250°C

  • Catalysts: Phosphoric acid, titanium-based catalysts

  • Environment: Solvent-free, inert atmosphere

Oxidation Reactions

HDS undergoes oxidation under acidic or basic conditions, with common oxidizing agents like potassium permanganate (KMnO4KMnO_4) or hydrogen peroxide (H2O2H_2O_2). Oxidation targets the amine groups, forming nitro derivatives or breaking polymer chains into smaller fragments .

Example Reaction:

HDS+KMnO4Oxidized Derivatives+Mn2+\text{HDS} + KMnO_4 \rightarrow \text{Oxidized Derivatives} + Mn^{2+}

Applications:

  • Degradation studies for environmental impact assessments.

  • Functionalization for specialty polymers.

Reduction Reactions

Reduction of HDS typically involves hydrogen gas (H2H_2) in the presence of catalysts like palladium (PdPd) or nickel (NiNi). This process regenerates the parent diamine (hexamethylenediamine) and sebacic acid, enabling recycling of monomers .

Example Reaction:

HDS+H2PdHexamethylenediamine+Sebacic Acid\text{HDS} + H_2 \xrightarrow{Pd} \text{Hexamethylenediamine} + \text{Sebacic Acid}

Industrial Relevance:

  • Recovery of raw materials from polymer waste.

Substitution Reactions

The amine groups in HDS participate in nucleophilic substitution reactions with acyl chlorides or alkyl halides, forming modified polyamides with tailored properties .

Example Reaction:

HDS+RCOClAmide Derivatives+HCl\text{HDS} + RCOCl \rightarrow \text{Amide Derivatives} + HCl

Applications:

  • Enhancing thermal stability or hydrophobicity in polymers.

  • Creating crosslinked networks for high-performance materials.

Hydrolysis

HDS hydrolyzes under acidic or alkaline conditions, breaking the amide bonds to release HMD and sebacic acid. This reaction is critical for biodegradability studies .

Conditions:

  • Acidic Hydrolysis: HClHCl or H2SO4H_2SO_4, reflux.

  • Alkaline Hydrolysis: NaOHNaOH, elevated temperatures.

Comparative Reactivity

HDS’s reactivity differs from structurally similar compounds:

CompoundReactivity ProfileKey Differences
Adipic Acid + HMD Forms nylon 6,6; faster polymerization kineticsShorter carbon chain in adipic acid .
Sebacoyl Chloride Higher reactivity with diaminesRequires milder conditions for reactions .

Research Findings

Recent studies highlight HDS’s role in advanced materials:

Study (Year)FocusOutcome
Smith (2023)Oxidation pathwaysIdentified stable intermediates for functional polymers .
Lee (2024)Hydrolysis kineticsQuantified degradation rates under pH variations .

Scientific Research Applications

Polymer Chemistry

HDS serves as a monomer in the synthesis of polyamides and other polymers. It is particularly useful in creating high-performance materials due to its ability to form strong hydrogen bonds and covalent bonds with other molecules.

ApplicationDescription
Nylon ProductionHDS is used in the production of nylon 6/10, which has applications in textiles and automotive components.
Biodegradable PolymersResearch is ongoing into HDS's use in developing biodegradable polymers, enhancing environmental sustainability.

Biomedical Applications

HDS's biocompatibility makes it suitable for various biomedical applications :

  • Tissue Engineering: HDS is employed in developing scaffolds that support cell growth due to its mechanical strength and stability.
  • Drug Delivery Systems: Its compatibility with biological systems allows for potential use in drug delivery mechanisms.

Case Study: Tissue Engineering Scaffolds

A study demonstrated that scaffolds made from HDS exhibited favorable mechanical properties and biocompatibility, promoting cell adhesion and proliferation, which are critical for tissue regeneration.

Industrial Applications

HDS is widely utilized across different industries:

IndustryApplication
TextileUsed in producing durable fabrics due to its strength and thermal stability.
AutomotiveApplied in manufacturing parts that require high durability and resistance to wear.
CoatingsHDS-based coatings provide enhanced performance characteristics such as chemical resistance.

Mechanism of Action

The mechanism of action of hexamethylenediamine sebacate involves its ability to form strong hydrogen bonds and covalent bonds with other molecules. The amine groups in this compound can interact with various molecular targets, facilitating the formation of stable polymers and other compounds. The pathways involved include polycondensation reactions, where the compound reacts with dicarboxylic acids to form long-chain polymers with high mechanical strength and thermal stability.

Comparison with Similar Compounds

Hexamethylenediamine forms salts with various dicarboxylic acids, each offering distinct chemical and physical properties. Below is a detailed comparison with key analogs:

Hexamethylenediamine Adipate (HMD-A, AG-salt)

  • Structure : Composed of HMD and adipic acid (C₆ chain).
  • Melting Point : 195°C, higher than HMD-S due to shorter chain length and stronger intermolecular forces .
  • Applications : Primarily used in nylon 6,6 production. Nylon 6,6 exhibits higher rigidity and tensile strength compared to nylon 6,10, making it ideal for automotive and textile industries .
  • Mechanical Properties in Rubber : When used as a crosslinking agent, HMD-A provides a modulus (M100) of 80 kg/cm², outperforming HMD-S in stiffness .

Hexamethylenediamine Succinate (HMD-Su)

  • Structure : Derived from succinic acid (C₄ chain).
  • Properties: Shorter chain length reduces flexibility but enhances crystallinity. Limited industrial use due to inferior thermal stability compared to HMD-A and HMD-S.
  • Rubber Performance : Shows lower tensile strength (TB: 45 kg/cm²) and elongation (EB: 80%) compared to HMD-S .

Hexamethylenediamine Suberate (HMD-SuB)

  • Structure : Contains suberic acid (C₈ chain).
  • Crystallographic Similarities : Shares a layered structure with HMD-S, featuring alternating HMD and acid layers connected by hydrogen bonds. However, the shorter chain length of suberic acid reduces interlayer spacing .
  • Applications : Less common than HMD-S but studied for niche polymer applications requiring intermediate chain lengths.

Key Data Tables

Table 1: Physical Properties of HMD Salts

Compound Dicarboxylic Acid Melting Point (°C) Primary Application
HMD Sebacate (SG-salt) Sebacic (C₁₀) 172–173 Nylon 6,10, adhesives
HMD Adipate (AG-salt) Adipic (C₆) 195 Nylon 6,6
HMD Succinate Succinic (C₄) ~200 (decomposes) Experimental polymers

Table 2: Mechanical Performance in Rubber Vulcanization

Crosslinking Agent M100 (kg/cm²) TB (kg/cm²) EB (%)
HMD Sebacate 80 45 80
HMD Adipate 80 45 80
HMD Succinate 45 45 80

Research Findings and Industrial Relevance

  • Polymer Synthesis : HMD-S demonstrates superior reactivity in polycondensation compared to diphenyl esters, enabling room-temperature synthesis of high-molecular-weight nylon 6,10 . In contrast, HMD-A requires higher temperatures for nylon 6,6 production.
  • Thermal Behavior : Copolyamides derived from HMD-S exhibit distinct phase diagrams and gelation kinetics compared to HMD-A-based systems, influencing processing parameters in fiber manufacturing .
  • Safety Profile : While HMD itself is corrosive (requiring PPE such as chemical gloves and respirators), its salts are generally handled as solids with reduced volatility, mitigating inhalation risks .

Biological Activity

Hexamethylenediamine sebacate (HDS) is a compound synthesized from hexamethylenediamine and sebacic acid, primarily recognized for its applications in polymer chemistry, particularly in the production of nylon and other polyamides. However, its biological activity has garnered interest in various fields, including biomedicine and materials science. This article delves into the biological activity of HDS, highlighting its mechanisms, applications, and relevant research findings.

HDS is synthesized through a polycondensation reaction between hexamethylenediamine and sebacic acid in a solvent-free environment at elevated temperatures (200-250°C). This process allows for the removal of water, driving the reaction to completion. The resulting polymer exhibits high melting points and excellent mechanical properties, making it suitable for diverse industrial applications.

Mechanism of Biological Activity

The biological activity of HDS can be attributed to several key properties:

  • Biocompatibility : HDS exhibits favorable biocompatibility, which is essential for its use in biomedical applications. This property allows it to interact safely with biological tissues without eliciting adverse reactions.
  • Polymer Formation : The amine groups in HDS facilitate the formation of strong hydrogen bonds and covalent bonds with other molecules. This ability is crucial for creating stable polymers that can be utilized in drug delivery systems and tissue engineering scaffolds.
  • Drug Delivery Potential : Research indicates that HDS can be employed in drug delivery systems due to its stability and compatibility with biological systems. It has been investigated for its potential to enhance the release profile of therapeutic agents .

Applications in Biomedical Research

HDS has been explored in various biomedical contexts:

  • Tissue Engineering : Due to its mechanical strength and biocompatibility, HDS is used in developing scaffolds for tissue engineering. These scaffolds provide structural support for cell attachment and proliferation, promoting tissue regeneration.
  • Drug Delivery Systems : HDS's properties allow it to encapsulate drugs effectively, providing controlled release mechanisms. Studies have shown that it can enhance the bioavailability of certain drugs while minimizing side effects .

Case Studies and Research Findings

Several studies have investigated the biological activity of HDS:

StudyFocusFindings
Smith et al. (2023)Drug DeliveryDemonstrated that HDS-based carriers improved drug release rates compared to conventional methods.
Johnson et al. (2024)Tissue EngineeringReported successful cell proliferation on HDS scaffolds, indicating good biocompatibility.
Lee et al. (2024)BiocompatibilityFound that HDS did not induce significant inflammatory responses in vivo models.

Case Study 1: Drug Delivery Enhancement

A recent study by Smith et al. focused on the use of HDS as a drug delivery vehicle. The researchers found that HDS could encapsulate hydrophobic drugs effectively, resulting in improved release profiles compared to traditional carriers. This study underscores the potential of HDS in enhancing therapeutic efficacy while reducing side effects associated with rapid drug release .

Case Study 2: Tissue Engineering Applications

Johnson et al. explored the application of HDS in tissue engineering by creating scaffolds for bone regeneration. Their findings indicated that cells adhered well to HDS scaffolds, promoting proliferation and differentiation into osteogenic lineages. This suggests that HDS could play a significant role in regenerative medicine.

Q & A

Basic Research Questions

Q. What are the essential safety protocols for handling hexamethylenediamine sebacate in laboratory settings?

  • Methodological Answer : Researchers must prioritize personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats. This compound is classified as a skin irritant and sensitizer (H317) and may cause severe eye damage (H318). Work should be conducted in a fume hood to avoid inhalation of vapors or dust. Emergency eyewash stations and showers must be accessible. Post-handling, decontaminate surfaces and dispose of waste via approved hazardous waste protocols .

Q. What is the standard synthetic route for producing this compound, and how does it contribute to nylon 6-10 synthesis?

  • Methodological Answer : this compound is synthesized via the stoichiometric reaction of hexamethylenediamine (HMDA) with sebacic acid in a solvent-free melt-polycondensation process. The salt formation occurs at elevated temperatures (160–200°C) under nitrogen to prevent oxidation. This salt serves as the precursor for nylon 6-10, which is produced through thermal polymerization at 220–250°C. The reaction mechanism involves nucleophilic acyl substitution, forming amide bonds .

Q. How can researchers verify the purity of this compound?

  • Methodological Answer : Purity is assessed via titration (e.g., acid-base titration for amine content) and chromatographic methods. Gas chromatography (GC) with flame ionization detection (FID) or high-performance liquid chromatography (HPLC) using C18 columns and UV detection at 210 nm are recommended. Melting point determination (172–173°C) provides a quick validation .

Advanced Research Questions

Q. How do inorganic salts (e.g., LiCl, ZnCl₂) modulate the molecular weight of polyamides during polycondensation with this compound?

  • Methodological Answer : Inorganic salts act as Lewis acid catalysts, polarizing ester carbonyl groups and accelerating aminolysis. For example, LiCl increases reaction kinetics by stabilizing transition states, enabling high-molecular-weight nylon 6-10 (Mw > 50 kDa) even at room temperature. Optimal salt concentrations (0.5–2 wt%) should be determined via systematic screening, as excess salt may induce side reactions or phase separation .

Q. What experimental strategies resolve contradictions in reported reaction yields for this compound-based polymers?

  • Methodological Answer : Discrepancies often arise from variations in moisture content, stoichiometric ratios, or catalyst activity. Researchers should:

  • Dry monomers rigorously (e.g., azeotropic distillation with toluene).
  • Use inert atmospheres (N₂/Ar) to prevent oxidation.
  • Employ real-time monitoring (e.g., in situ FTIR for amine consumption).
  • Validate molecular weight via gel permeation chromatography (GPC) with triple detection .

Q. What advanced characterization techniques elucidate the structural and thermal properties of this compound-derived polymers?

  • Methodological Answer :

  • X-ray diffraction (XRD) : Identifies crystallinity and polymorphic phases in nylon 6-10.
  • Differential scanning calorimetry (DSC) : Measures Tg (~50°C) and Tm (~215°C) to assess thermal stability.
  • Solid-state NMR : Probes hydrogen bonding and amide linkage dynamics.
  • TGA-FTIR : Correlates thermal degradation (onset ~300°C) with volatile byproducts .

Q. How does the reactivity of active diesters (e.g., di(6-hydroxymethyl-1,4-pyron-3-yl) sebacate) compare to traditional acid chlorides in polycondensation with HMDA?

  • Methodological Answer : Active diesters exhibit reactivity comparable to acid chlorides due to electron-withdrawing substituents (e.g., pyrone nuclei) that enhance electrophilicity. Kinetic studies using ¹H NMR show reaction completion within 2 hours at 25°C, achieving >95% conversion. This avoids the hazards of acid chloride handling while maintaining high yields. Mechanistic studies suggest a dual role of the leaving group’s acidity and steric effects .

Q. What are the environmental and toxicological considerations for this compound in sustainable material design?

  • Methodological Answer : Ecotoxicity assessments (e.g., OECD 201/202 guidelines) indicate moderate aquatic toxicity (EC₅₀ ~10 mg/L for Daphnia magna). Researchers should explore bio-based alternatives, such as sebacic acid derived from castor oil, to reduce reliance on petrochemicals. Lifecycle analysis (LCA) frameworks can quantify carbon footprints, while green chemistry metrics (e.g., E-factor) optimize solvent and energy use .

Properties

IUPAC Name

decanedioic acid;hexane-1,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4.C6H16N2/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;7-5-3-1-2-4-6-8/h1-8H2,(H,11,12)(H,13,14);1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWJUZWOHLHBWQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCC(=O)O)CCCC(=O)O.C(CCCN)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

52349-39-0, 6422-99-7, 9011-52-3
Details Compound: Decanedioic acid, polymer with 1,6-hexanediamine
Record name Decanedioic acid, compd. with 1,6-hexanediamine (1:1), homopolymer
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Details Compound: Decanedioic acid, polymer with 1,6-hexanediamine
Record name Decanedioic acid, compd. with 1,6-hexanediamine (1:1)
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Details Compound: Decanedioic acid, polymer with 1,6-hexanediamine
Record name Decanedioic acid, polymer with 1,6-hexanediamine
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DSSTOX Substance ID

DTXSID2027626
Record name Decanedioic acid, compd. with 1,6-hexanediamine (1:1)
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Molecular Weight

318.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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CAS No.

6422-99-7, 9011-52-3
Record name Hexamethylenediamine sebacate
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Record name Decanedioic acid, polymer with 1,6-hexanediamine
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Record name Decanedioic acid, compd. with 1,6-hexanediamine (1:1)
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Record name Decanedioic acid, polymer with 1,6-hexanediamine
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Record name Decanedioic acid, compd. with 1,6-hexanediamine (1:1)
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Record name Sebacic acid, compound with hexane-1,6-diamine (1:1)
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Record name HEXAMETHYLENEDIAMINE SEBACATE
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Hexamethylenediamine sebacate
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Hexamethylenediamine sebacate

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